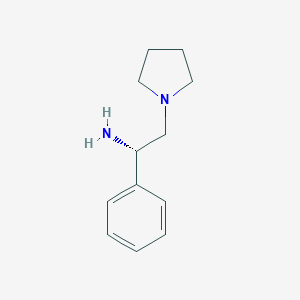
1-(2-Pyridinyl)-4-piperidinamine
Übersicht
Beschreibung
The compound “1-(2-Pyridinyl)-4-piperidinamine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), connected by an amine group .
Synthesis Analysis
While specific synthesis methods for “1-(2-Pyridinyl)-4-piperidinamine” were not found, there are general methods for synthesizing similar compounds. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
This compound has been studied for its potential in cancer treatment. It’s involved in the mitochondrial-induced pathway of apoptosis in cancer cells, which is a programmed cell death crucial for eliminating cancerous cells .
CCR3 Receptor Antagonists
A class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists, which are important in the field of immunology and inflammation, was designed with structural modifications involving this compound .
ALK and ROS1 Dual Inhibitors
It has been used in the design of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant targets in certain types of cancers .
Antioxidant Properties
Piperidine-based compounds, including this one, have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Drug Discovery
The piperidine nucleus is a common feature in drug discovery due to its presence in many pharmacologically active compounds. This particular compound could be a key intermediate or structural motif in new drug development .
Antimalarial Research
Synthetic piperidines, including derivatives of this compound, have been evaluated for their efficacy as antimalarial molecules, which is crucial given the emergence of resistance to current treatments .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that the structure-activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that the compound may interact with biochemical pathways related to cell proliferation and metastasis.
Pharmacokinetics
It’s known that piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that the compound may have a significant impact on cellular proliferation and metastasis.
Action Environment
It’s known that the compound is a light yellow to yellow powder or crystals or liquid and is stored at room temperature . This suggests that the compound may be stable under standard environmental conditions.
Eigenschaften
IUPAC Name |
1-pyridin-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZINLSYKXBADTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436629 | |
| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-4-piperidinamine | |
CAS RN |
144465-94-1 | |
| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)





